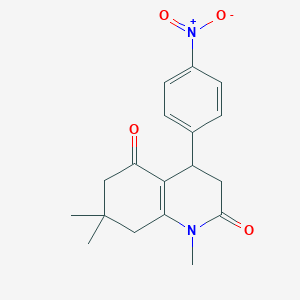
4-hydroxy-7,7-dimethyl-2-(2-nitrophenyl)-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-7,7-dimethyl-2-(2-nitrophenyl)-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a naphthalene core with multiple functional groups, including hydroxyl, nitro, and cyano groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-7,7-dimethyl-2-(2-nitrophenyl)-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the naphthalene core: This can be achieved through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of functional groups:
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反应分析
Types of Reactions
4-hydroxy-7,7-dimethyl-2-(2-nitrophenyl)-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcohol solvent.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted naphthalene derivatives.
科学研究应用
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-hydroxy-7,7-dimethyl-2-(2-nitrophenyl)-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile would depend on its specific application. For instance:
Biological Activity: It may interact with specific enzymes or receptors, altering their activity and leading to various biological effects.
Chemical Reactivity: The presence of multiple functional groups allows it to participate in diverse chemical reactions, making it a versatile intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
4-hydroxy-7,7-dimethyl-2-(2-nitrophenyl)-5-oxo-3,6-dihydro-2H-naphthalene-1-carbonitrile: Similar structure but with one less cyano group.
4-hydroxy-7,7-dimethyl-2-(2-aminophenyl)-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The unique combination of functional groups in 4-hydroxy-7,7-dimethyl-2-(2-nitrophenyl)-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile imparts distinct chemical properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
4-hydroxy-7,7-dimethyl-2-(2-nitrophenyl)-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-19(2)8-14-18(17(25)9-19)16(24)7-13(20(14,10-21)11-22)12-5-3-4-6-15(12)23(26)27/h3-6,8,13,24H,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMXCUQYKIJLLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(CC(C(C2=C1)(C#N)C#N)C3=CC=CC=C3[N+](=O)[O-])O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 3-amino-1-(3-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B4990477.png)
![METHYL 3-{[(3-CYANOPHENYL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4990480.png)
![4-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4990488.png)
![(4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methyl 2-chlorobenzoate](/img/structure/B4990496.png)
![(4Z)-4-[2-(2-methoxy-5-nitrophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4990499.png)
![6-Bromo-1,4-dimethyl-2-(trifluoromethyl)imidazo[4,5-b]pyridin-4-ium;iodide](/img/structure/B4990507.png)
![5-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4990515.png)

![3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide](/img/structure/B4990526.png)
![(5Z)-1-(2-fluorophenyl)-5-[(4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4990562.png)
![4-{[3-(ethoxycarbonyl)-4-quinolinyl]amino}benzoic acid hydrochloride](/img/structure/B4990574.png)
![(5E)-5-[(4-chlorophenyl)methylidene]-1-(4-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4990579.png)

![1-bromo-3-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B4990602.png)
